Cas no 53267-52-0 (2-amino-3-(benzylsulfanyl)-2-methylpropanoic acid)

2-Amino-3-(benzylsulfanyl)-2-methylpropanoic acid is a non-proteinogenic amino acid derivative featuring a benzylthioether side chain and a quaternary α-carbon center. This structural motif confers unique steric and electronic properties, making it valuable in peptide modification and medicinal chemistry research. The benzylsulfanyl group enhances lipophilicity, potentially improving membrane permeability in bioactive compounds. Its methyl substitution at the α-carbon introduces conformational constraints, useful for studying structure-activity relationships. The compound serves as a versatile intermediate in synthesizing thioether-containing analogs and enzyme inhibitors. Its crystalline nature facilitates purification and characterization, while the free carboxylic acid and amino groups allow for further functionalization under standard coupling conditions.
2-amino-3-(benzylsulfanyl)-2-methylpropanoic acid structure
53267-52-0 structure
Product Name:2-amino-3-(benzylsulfanyl)-2-methylpropanoic acid
CAS No:53267-52-0
MF:C11H15NO2S
MW:225.30730175972
CID:4024186
PubChem ID:315319
Update Time:2025-05-24

2-amino-3-(benzylsulfanyl)-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • DL-Cysteine, 2-methyl-S-(phenylmethyl)-
    • Cysteine, 2-methyl-S-(phenylmethyl)-
    • 2-amino-3-(benzylsulfanyl)-2-methylpropanoic acid
    • 52616-59-8
    • SCHEMBL4092212
    • S-benzyl-2-methyl-dl-cysteine
    • GPRLUSIRSONVHX-UHFFFAOYSA-N
    • 53267-52-0
    • AKOS011208100
    • NSC-240400
    • NSC240400
    • (RS)-2-Amino-3-benzylsulfanyl-2-methyl-propionic acid
    • Inchi: 1S/C11H15NO2S/c1-11(12,10(13)14)8-15-7-9-5-3-2-4-6-9/h2-6H,7-8,12H2,1H3,(H,13,14)/t11-/m0/s1
    • InChI Key: GPRLUSIRSONVHX-NSHDSACASA-N
    • SMILES: C(O)(=O)[C@](C)(CSCC1=CC=CC=C1)N

Computed Properties

  • Exact Mass: 225.08234989Da
  • Monoisotopic Mass: 225.08234989Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 88.6Ų

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Additional information on 2-amino-3-(benzylsulfanyl)-2-methylpropanoic acid

Recent Advances in the Study of 2-amino-3-(benzylsulfanyl)-2-methylpropanoic acid (CAS: 53267-52-0)

2-amino-3-(benzylsulfanyl)-2-methylpropanoic acid (CAS: 53267-52-0) is a sulfur-containing amino acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential applications in drug discovery, enzyme inhibition, and as a building block for novel bioactive compounds. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and therapeutic potential.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 2-amino-3-(benzylsulfanyl)-2-methylpropanoic acid as a modulator of cysteine proteases. The researchers demonstrated that this compound exhibits selective inhibition against cathepsin B, a protease implicated in cancer metastasis and inflammatory diseases. The study utilized X-ray crystallography to elucidate the binding mode of the compound within the active site of the enzyme, revealing key interactions with the catalytic cysteine residue. These findings suggest its potential as a lead compound for the development of targeted protease inhibitors.

In the realm of antimicrobial research, a recent preprint on bioRxiv (2024) reported the synthesis and evaluation of 2-amino-3-(benzylsulfanyl)-2-methylpropanoic acid derivatives against multidrug-resistant bacterial strains. The lead compound showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 8 μg/mL. Mechanistic studies indicated that the benzylsulfanyl moiety plays a crucial role in disrupting bacterial cell wall biosynthesis, offering a new structural motif for antibiotic development.

The compound's unique chemical structure has also attracted attention in peptide chemistry. A 2024 publication in Organic Letters described its incorporation into stapled peptides, where it served as both a conformational constraint and a pharmacophore. The resulting peptides demonstrated enhanced cell permeability and target engagement, particularly in modulating protein-protein interactions involved in oncogenic signaling pathways.

From a synthetic chemistry perspective, recent advances in the preparation of 2-amino-3-(benzylsulfanyl)-2-methylpropanoic acid have been reported. A 2023 Chemical Communications paper presented an improved asymmetric synthesis route with 92% enantiomeric excess, addressing previous challenges in stereocontrol. This methodological breakthrough facilitates the production of enantiomerically pure material for biological evaluation and structure-activity relationship studies.

Ongoing clinical investigations (Phase I/II) are exploring radiolabeled derivatives of 2-amino-3-(benzylsulfanyl)-2-methylpropanoic acid as PET tracers for tumor imaging. Preliminary data presented at the 2024 Society of Nuclear Medicine and Molecular Imaging annual meeting showed favorable pharmacokinetics and tumor-to-background ratios in animal models of glioblastoma, highlighting its potential as a diagnostic tool.

In conclusion, recent research on 2-amino-3-(benzylsulfanyl)-2-methylpropanoic acid (CAS: 53267-52-0) demonstrates its versatility as a chemical scaffold with applications spanning from enzyme inhibition to antimicrobial development and molecular imaging. The compound's unique structural features continue to inspire novel therapeutic strategies, positioning it as a valuable asset in medicinal chemistry pipelines. Future research directions may focus on optimizing its pharmacokinetic properties and expanding its therapeutic indications.

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